molecular formula C14H26O4Sn B8410079 Dibutyltin adipate

Dibutyltin adipate

Cat. No.: B8410079
M. Wt: 377.06 g/mol
InChI Key: SGIBEPSSERDAHS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyltin adipate is an organotin compound that functions primarily as a catalyst in research and industrial chemistry, particularly in the synthesis and curing of polymers like polyurethane and polyvinyl chloride (PVC). Its mechanism of action involves facilitating the reaction between isocyanates and alcohols, which is fundamental to polyurethane formation. Organotin catalysts like this compound are valued for their efficiency in promoting these reactions at lower temperatures and with shorter cure times. Research into its applications explores its use in creating flexible foams, coatings, adhesives, and sealants . Beyond its catalytic role, the toxicological profile of dibutyltin compounds is a significant area of scientific inquiry. Studies indicate that organotins, including dibutyltin derivatives, can act as endocrine disruptors and may impact bone metabolism, immune function, and adipogenesis through mechanisms involving nuclear receptors such as PPARγ and RXR . This makes this compound a compound of interest not only in materials science but also in toxicological and environmental health research. This product is intended for laboratory research and should be handled with appropriate personal protective equipment, including gloves and eye protection. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or for use in humans or animals.

Properties

Molecular Formula

C14H26O4Sn

Molecular Weight

377.06 g/mol

IUPAC Name

dibutyltin(2+);hexanedioate

InChI

InChI=1S/C6H10O4.2C4H9.Sn/c7-5(8)3-1-2-4-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

SGIBEPSSERDAHS-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn+2]CCCC.C(CCC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Industrial Applications

2.1. Plasticizers in Polymer Manufacturing

Dibutyltin adipate is widely used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its role as a plasticizer involves improving flexibility, workability, and durability of plastic materials.

Property Value
Boiling Point300 °C
Density1.05 g/cm³
SolubilitySoluble in organic solvents; insoluble in water

Case Study: PVC Production
In a study examining the effects of this compound on PVC formulations, researchers found that incorporating this compound significantly improved the mechanical properties and thermal stability of the final product .

Cosmetic Applications

This compound functions as a skin-conditioning agent and solvent in cosmetic formulations. It is commonly used in products such as nail polish and suntan lotions.

Cosmetic Product Concentration (%)
Nail Polish5
Suntan Lotion8

Safety Assessment
A comprehensive safety assessment indicated that this compound exhibits low toxicity, with no significant skin irritation or sensitization observed in clinical studies . Its use in cosmetics has been deemed safe under normal conditions of use.

Environmental Applications

4.1. Biodegradation Studies

Research has shown that this compound undergoes biodegradation through hydrolysis, resulting in the formation of less toxic byproducts. This characteristic is crucial for assessing its environmental impact when used in various applications.

Biodegradation Pathway:

  • This compound → Monoester → Alcohol + Acid

A recent study highlighted that the biodegradation pathway involves sequential hydrolysis of ester bonds, which is essential for understanding the environmental fate of this compound .

Toxicological Studies

This compound has been subjected to various toxicological evaluations to assess its safety profile:

  • Acute Oral Toxicity: LD50 reported at 1,290 mg/kg in rats .
  • Repeated Dose Toxicity: No adverse effects observed at doses up to 1,000 mg/kg/day over 28 days .
  • Mutagenicity: Negative results in both bacterial and mammalian test systems .

Chemical Reactions Analysis

Catalytic Activity in Polymerization

DBTA and related organotin compounds act as catalysts in polycondensation reactions. For example, in polyester synthesis from glycerol and adipic acid, DBTA facilitates ester bond formation, enabling the production of poly(glycerol adipate) with controlled crosslinking .

Mechanistic insights :

  • Step 1 : Tin activates the carbonyl oxygen of adipic acid, increasing electrophilicity.

  • Step 2 : Nucleophilic attack by glycerol’s hydroxyl groups forms ester linkages.

  • Step 3 : Repeated condensation generates polymer chains, with DBTA remaining intact .

Performance data :

Polymer PropertyDBTA-Catalyzed SystemCatalyst-Free System
Reaction rate2.5× fasterBaseline
Molecular weightHigher dispersityLower dispersity

Hydrolysis and Stability

DBTA undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions. The adipate ester bonds cleave, yielding adipic acid and butanol derivatives .

Hydrolysis pathways :

  • Acidic hydrolysis : Protonation of ester oxygen followed by nucleophilic water attack.

  • Alkaline hydrolysis : Hydroxide ion-mediated cleavage via tetrahedral intermediate.

Stability data :

ConditionHalf-life (DBTA)
pH 7 (neutral)>6 months
pH 2 (acidic)48 hours

Oxidation and Decomposition

Exposure to strong oxidizers (e.g., KMnO₄) induces oxidation at the tin center or adipate backbone. Products include tin oxides and fragmented dicarboxylic acids .

Oxidation products :

  • SnO₂ (from tin oxidation)

  • Succinic acid derivatives (via adipate chain scission)

Thermal decomposition :
At temperatures >200°C, DBTA degrades into:

  • Butene gases

  • Cyclic tin oligomers

  • Residual carbonaceous compounds

Ligand Exchange Reactions

The tin center in DBTA participates in ligand exchange with Lewis bases (e.g., amines, thiols). For instance, reaction with ethanethiol replaces adipate oxygens with thiolate groups, forming dibutyltin bis(ethylthiolate) .

Reactivity trend :
Thiols > Amines > Alcohols (based on nucleophilicity)

Environmental and Biological Interactions

DBTA’s chemical versatility underpins its role as a catalyst and plasticizer, though its environmental persistence warrants careful handling. Future research should explore greener alternatives to mitigate ecological risks while retaining catalytic efficacy.

Comparison with Similar Compounds

Key Findings :

  • Dibutyltin dichloride exhibits the highest PPARγ activation (7.50-fold), surpassing tributyltin chloride (2.63-fold) .
  • Structural studies confirm that these compounds bind to PPARγ via ionic interactions between the tin atom and Cys285 in the ligand-binding pocket. Mutating Cys285 to serine abolishes receptor activation, indicating a conserved mechanism .

Adipogenic Potential

Dibutyltin compounds induce adipogenesis in 3T3-L1 cells, with dibutyltin dilaurate showing the most pronounced lipid accumulation (Figure 2 in ). This effect is PPARγ-dependent, similar to tributyltin chloride, but with lower efficacy .

Toxicity Profiles

  • Tributyltin chloride has well-documented endocrine-disrupting effects, including reproductive toxicity and immune suppression. Its maximum non-toxic concentration (0.1 µM) is lower than most dibutyltin derivatives, reflecting higher acute toxicity .
  • Dibutyltin dilaurate has the highest tolerated concentration (10 µM), suggesting lower acute toxicity but significant bioaccumulation risks due to its lipophilicity .
  • Limited data exist on the chronic toxicity of dibutyltin compounds, necessitating further studies on their environmental persistence and whole-body impacts .

Comparison with Non-Organotin Analogues

Dibutyl Adipate (CAS 105-99-7)

Although chemically distinct (an ester vs. organotin), dibutyl adipate is included here due to nomenclature similarities. It is a plasticizer and lubricant with:

  • Low acute toxicity: No significant skin irritation or mutagenicity reported .
  • Industrial applications : Used in PVC, coatings, and adhesives .
  • Environmental data gaps: Limited information on biodegradation and ecotoxicity .

Dioctyl Adipate

Another ester analogue, dioctyl adipate, shares similar industrial uses but lacks comprehensive toxicological data. Its market demand is projected to grow in lubricants and polymers, but ecological risks remain uncharacterized .

Preparation Methods

Reaction Mechanism and Process Design

The sulfuric acid-catalyzed method follows a classic Fischer esterification mechanism, where the catalyst protonates the carboxylic acid, enhancing nucleophilic attack by the alcohol. Patent CN106518679A outlines a five-step industrial process:

  • Esterification : Adipic acid, n-butanol, and concentrated sulfuric acid are refluxed under slight vacuum to remove water via azeotropic distillation.

  • Water Washing : Residual acid and byproducts are removed through aqueous extraction.

  • Dealcoholization : Excess n-butanol is distilled under reduced pressure.

  • Purification : A refining agent (CaO, MgO, activated carbon, SiO₂) adsorbs impurities.

  • Filtration : Final product isolation yields 99.5% purity dibutyl adipate.

Table 1: Reaction Parameters for Sulfuric Acid-Catalyzed Synthesis

ParameterValue
Molar Ratio (Acid:Alcohol)1:3
Catalyst Loading (H₂SO₄)0.2–0.5 wt% of adipic acid
Reaction TemperatureBoiling point (~117°C)
Reaction TimeUntil water cessation (~4–6 hrs)
Refining Agent Ratio0.5–1 wt% of crude product
Final Purity99.5%

Advantages and Limitations

This method’s strength lies in its scalability and high purity, suitable for industrial production. However, sulfuric acid’s corrosiveness necessitates costly reactor materials (e.g., glass-lined steel), and neutralization generates sulfate-rich wastewater.

Microwave-Assisted Synthesis Using FeCl₃·6H₂O

Enhanced Reaction Kinetics via Microwave Irradiation

Patent CN104058964A introduces a microwave-driven approach using FeCl₃·6H₂O as a Lewis acid catalyst. Microwave radiation (130–145 W) accelerates molecular dipole rotation, reducing activation energy and reaction time. The process involves:

  • Mixing adipic acid, n-butanol, and FeCl₃·6H₂O in a microwave reactor.

  • Heating for 20–40 minutes under reflux.

  • Neutralizing, washing, and distilling to isolate dibutyl adipate.

Table 2: Microwave Synthesis Performance

ParameterValue
Catalyst Loading7–11 mol% of adipic acid
Microwave Power130–145 W
Reaction Time20–40 minutes
Esterification Rate88.8–93.6%
Refractive Index (25°C)1.432–1.433

Mechanistic Insights and Efficiency Gains

FeCl₃·6H₂O activates the carbonyl group of adipic acid, facilitating nucleophilic substitution by n-butanol. Microwave irradiation ensures uniform heating, preventing localized overheating and side reactions. This method reduces energy consumption by 60–70% compared to conventional heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

CriteriaSulfuric Acid MethodMicrowave/FeCl₃ Method
Reaction Time4–6 hours20–40 minutes
Catalyst ToxicityHigh (corrosive)Moderate (non-corrosive)
Energy ConsumptionHigh (reflux)Low (microwave)
Byproduct GenerationSulfate wasteMinimal
Esterification Rate~99% (post-refinement)88.8–93.6%
Industrial ScalabilityHighModerate (equipment costs)

Economic and Operational Considerations

While the sulfuric acid method achieves higher purity, its environmental costs and slower kinetics make it less sustainable. The microwave method’s shorter reaction time and lower waste output align with green chemistry principles but requires upfront investment in specialized reactors.

Industrial Applications and Process Optimization

Refining Strategies for Product Quality

Patent CN106518679A emphasizes post-reaction refinement using a CaO-MgO-activated carbon-SiO₂ mixture to adsorb acidic residues and unreacted alcohol. This step is critical for meeting pharmaceutical and food-grade purity standards .

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